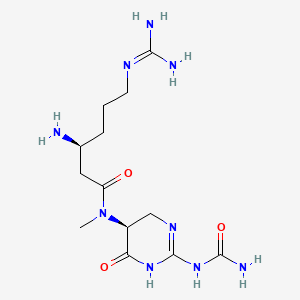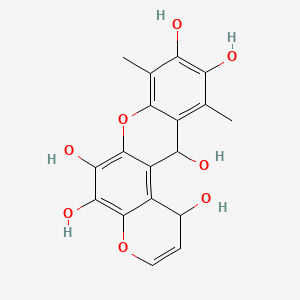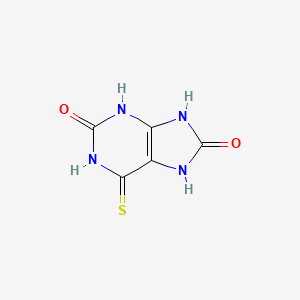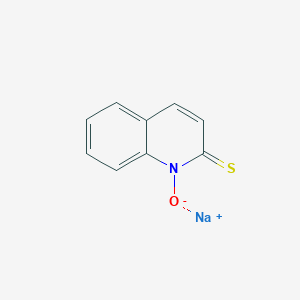
quinolin-8-yl 4-(5-methyl-1,3-dioxooctahydro-2H-isoindol-2-yl)benzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(5-methyl-1,3-dioxo-3a,4,5,6,7,7a-hexahydroisoindol-2-yl)benzoic acid 8-quinolinyl ester is an amidobenzoic acid.
Wissenschaftliche Forschungsanwendungen
Anticorrosive Applications
Quinoline derivatives, including structures similar to quinolin-8-yl 4-(5-methyl-1,3-dioxooctahydro-2H-isoindol-2-yl)benzoate, have shown significant effectiveness as anticorrosive materials. Their high electron density facilitates the formation of stable chelating complexes with surface metallic atoms, offering protection against metallic corrosion. This has been particularly noted in environments where corrosion inhibitors are essential for prolonging the life of metal structures (Verma, Quraishi, & Ebenso, 2020).
Biological Activities and Medical Chemistry
The synthesis and exploration of quinoline derivatives have been a point of interest in medicinal chemistry due to their potential in treating various diseases. For example, benzimidazole-quinoline compounds have been investigated for their therapeutic potential against cancer, bacterial and fungal infections, DNA damage, and more. The hybridization of bioactive heterocyclic moieties in a single molecular platform suggests a promising approach to novel antimicrobial drug discovery (Salahuddin et al., 2023).
Immune Response Modulation
Imiquimod and its analogues, which include quinoline derivatives, have demonstrated the ability to activate the immune system through localized induction of cytokines. This class of compounds has been shown to possess immunoregulatory, antiviral, antiproliferative, and antitumor activities, offering insights into their use as topical agents for treating various cutaneous diseases (Syed, 2001).
Eigenschaften
Produktname |
quinolin-8-yl 4-(5-methyl-1,3-dioxooctahydro-2H-isoindol-2-yl)benzoate |
|---|---|
Molekularformel |
C25H22N2O4 |
Molekulargewicht |
414.5 g/mol |
IUPAC-Name |
quinolin-8-yl 4-(5-methyl-1,3-dioxo-3a,4,5,6,7,7a-hexahydroisoindol-2-yl)benzoate |
InChI |
InChI=1S/C25H22N2O4/c1-15-7-12-19-20(14-15)24(29)27(23(19)28)18-10-8-17(9-11-18)25(30)31-21-6-2-4-16-5-3-13-26-22(16)21/h2-6,8-11,13,15,19-20H,7,12,14H2,1H3 |
InChI-Schlüssel |
FRIOBXUBAMOZEG-UHFFFAOYSA-N |
SMILES |
CC1CCC2C(C1)C(=O)N(C2=O)C3=CC=C(C=C3)C(=O)OC4=CC=CC5=C4N=CC=C5 |
Kanonische SMILES |
CC1CCC2C(C1)C(=O)N(C2=O)C3=CC=C(C=C3)C(=O)OC4=CC=CC5=C4N=CC=C5 |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-[3-(4-Hydroxy-3-methoxyphenyl)-1,3,3a,4,6,6a-hexahydrofuro[3,4-c]furan-6-yl]-2,6-dimethoxyphenol](/img/structure/B1227826.png)
![8-Nitro-5-[3-(trifluoromethyl)-1-piperidinyl]isoquinoline](/img/structure/B1227828.png)
![2-[2-(2,5-Dimethyl-1-phenyl-3-pyrrolyl)-2-oxoethyl]-3a,4,7,7a-tetrahydroisoindole-1,3-dione](/img/structure/B1227829.png)







![[(1S,2R,3S,4R,6R,7R,8R)-4-ethyl-3-hydroxy-2,4,7,14-tetramethyl-9-oxo-6-tricyclo[5.4.3.01,8]tetradecanyl] 2-[(5-amino-1H-1,2,4-triazol-3-yl)sulfanyl]acetate](/img/structure/B1227841.png)
![4-bromo-N-[3-(dimethylamino)propyl]-N-[4-(4-methoxyphenyl)-2-thiazolyl]benzamide](/img/structure/B1227845.png)
![2-Butyl-3-[(3-chlorophenyl)methyl]-5-methyl-6-imidazo[4,5-b]pyridinamine](/img/structure/B1227846.png)
![3-[5-Amino-3-(4-chlorophenyl)-1-pyrazolyl]propanoic acid ethyl ester](/img/structure/B1227849.png)